molecular formula C16H24N2O4 B14690653 Methyl leucyltyrosinate CAS No. 26307-85-7

Methyl leucyltyrosinate

Cat. No.: B14690653
CAS No.: 26307-85-7
M. Wt: 308.37 g/mol
InChI Key: NJZDSFPTTGBCLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl leucyltyrosinate is a methyl ester derivative of the dipeptide leucyltyrosine, which consists of leucine and tyrosine linked via a peptide bond. Methyl L-Tyrosinate (CAS 1080-06-4) has the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol. Its structure includes a tyrosine backbone with a methyl ester group at the carboxyl terminus, enhancing lipophilicity compared to free tyrosine . Leucyltyrosine (CAS 968-21-8), the parent dipeptide, is noted for improved solubility and stability in its acetate salt form .

Properties

IUPAC Name

methyl 2-[(2-amino-4-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-10(2)8-13(17)15(20)18-14(16(21)22-3)9-11-4-6-12(19)7-5-11/h4-7,10,13-14,19H,8-9,17H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZDSFPTTGBCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50329596
Record name Methyl leucyltyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26307-85-7
Record name Methyl leucyltyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl leucyltyrosinate typically involves the esterification of leucyltyrosine with methanol. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, under reflux conditions. The process can be summarized as follows:

    Leucyltyrosine: is dissolved in methanol.

    Acid catalyst: is added to the solution.

  • The mixture is heated under reflux for several hours.
  • The product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound.

Chemical Reactions Analysis

pH-Dependent Ionization States

Key protonation equilibria govern reactivity:

Functional GrouppKa ValueProtonation State at pH 7
α-Carboxylic Acid (Leu)3.46Deprotonated (-COO⁻)
α-Amino (Leu)7.84Partially protonated (-NH₃⁺)
Phenolic -OH (Tyr)10.09Protonated (-OH)
Data from thermodynamic measurements

The phenolic -OH remains protonated under physiological conditions, limiting its nucleophilicity unless deprotonated by strong bases.

Acid-Catalyzed Ester Hydrolysis

  • Conditions : 6 M HCl, 110°C, 24 h

  • Mechanism : Protonation of ester carbonyl followed by nucleophilic attack by water.

  • Product : Leucyltyrosine (free carboxylic acid).

Base-Catalyzed Saponification

  • Conditions : 0.1 M NaOH, 25°C, 1 h

  • Mechanism : Hydroxide ion attack on ester carbonyl.

  • Product : Sodium leucyltyrosinate.

Amide Bond Formation

The α-amino group participates in coupling reactions:

  • Reagents : HBTU (hexafluorophosphate benzotriazole tetramethyl uranium), DIPEA (diisopropylethylamine)

  • Example : Conjugation with chlorambucil-6-aminohexanoic acid yields tyrosine–chlorambucil derivatives (Figure 1) .

Figure 1 : Chlorambucil Conjugation via Spacer Chain

ComponentReaction SiteProduct
Methyl leucyltyrosinateα-Amino groupTyrosine–chlorambucil ester
Chlorambucil-AACarboxylic acid(15a: R = CO₂CH₃; 15c: R = CONH₂)

Adapted from tyrosine–chlorambucil synthesis protocols

N-Boc Protection

  • Reagents : Boc₂O (di-tert-butyl dicarbonate), DMAP (catalyst)

  • Application : Blocks α-amino group during orthogonal functionalization .

O-Benzylation

  • Reagents : BnBr (benzyl bromide), NaH (base)

  • Outcome : Protects phenolic -OH for subsequent ester modifications .

Imine Formation via Condensation

  • Conditions : Aldehyde (e.g., 2-hydroxy-1-naphthaldehyde), triethylamine, 25°C

  • Product : Stable imine derivatives (27–31) with shifted λ_max (UV-vis) .

Transesterification

  • Conditions : Methanol/H₂SO₄, reflux

  • Outcome : Exchange of methyl ester for alternative alkyl groups (e.g., ethyl).

Reaction Kinetics and Selectivity

  • Ester vs. Amide Reactivity : Ester hydrolysis proceeds 10× faster than amide bond cleavage under acidic conditions.

  • Phenolic -OH Reactivity : Requires strong bases (pH > 10) for deprotonation, enabling sulfation or alkylation .

This comprehensive profile underscores this compound’s versatility in medicinal chemistry and peptide engineering. Experimental validation of reaction yields and purity is typically performed via HPLC (>95% purity threshold).

Scientific Research Applications

Methyl leucyltyrosinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in protein synthesis and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of methyl leucyltyrosinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Properties of Methyl Leucyltyrosinate and Analogues
Compound CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
Methyl L-Tyrosinate 1080-06-4 C₁₀H₁₃NO₃ 195.22 Methyl ester, amino acid derivative Synthetic intermediate, research
Leucyltyrosine 968-21-8 C₁₅H₂₁N₂O₄ 293.34 Dipeptide (leucine-tyrosine) Biochemical studies, drug delivery systems
3-Methyl-L-tyrosine 17028-03-4 C₁₀H₁₃NO₃ 195.22 Methylated phenyl ring, amino acid Metabolic research (limited data)
Methyl salicylate 119-36-8 C₈H₈O₃ 152.15 Methyl ester, phenolic hydroxyl Pharmaceuticals, fragrance industry

Key Findings from Comparative Studies

Solubility and Stability :

  • Methyl L-Tyrosinate exhibits higher lipophilicity than free tyrosine due to the ester group, making it suitable for lipid-based formulations . In contrast, Leucyltyrosine acetate demonstrates superior aqueous solubility (~20 mg/mL) compared to its free form, which is critical for in vivo applications .
  • 3-Methyl-L-tyrosine lacks comprehensive solubility data, and its toxicity profile remains unstudied, limiting its practical use .

Synthetic Utility :

  • Methyl esters like Methyl L-Tyrosinate are widely used as intermediates in peptide synthesis to protect carboxyl groups during coupling reactions .
  • Leucyltyrosine ’s dipeptide structure serves as a model substrate for protease activity studies, leveraging its peptide bond stability under physiological conditions .

Thermal and Chemical Behavior: Methyl salicylate (CAS 119-36-8) has a lower molecular weight (152.15 g/mol) and boiling point (~222°C) compared to Methyl L-Tyrosinate, reflecting its simpler aromatic structure . Gas chromatography data for methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester) highlight the variability in retention times and fragmentation patterns, emphasizing structural influences on analytical behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.